3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
Description
3-Chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS: 922112-44-5) is a sulfonamide derivative with a molecular formula of C₁₇H₁₇ClN₂O₅S and a molecular weight of 396.8 g/mol . Its structure comprises a benzo[f][1,4]oxazepine ring fused with a substituted benzene sulfonamide group. Key features include:
- A chloro substituent at the 3-position and a methoxy group at the 4-position on the benzene ring.
- A methyl group on the oxazepine ring and a keto functionality at the 5-position.
- The sulfonamide (-SO₂NH-) linker bridging the two aromatic systems.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-20-7-8-25-15-5-3-11(9-13(15)17(20)21)19-26(22,23)12-4-6-16(24-2)14(18)10-12/h3-6,9-10,19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGHWMXNMSROOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a compound with potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C17H17ClN2O5S
- Molecular Weight : 396.8 g/mol
- CAS Number : 922112-44-5
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . These findings suggest a potential for this compound in treating bacterial infections.
Enzyme Inhibition
The compound's structural features may contribute to its ability to inhibit specific enzymes. Similar derivatives have demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease . The inhibition of AChE is particularly relevant for conditions like Alzheimer's disease, indicating a possible neuroprotective role.
Anticancer Potential
The anticancer activity of related compounds has been documented in various studies. For example, benzamide derivatives have shown broad-spectrum antiviral effects and potential anticancer properties by inducing apoptosis in cancer cells . The specific mechanisms through which these compounds exert their effects include modulation of intracellular signaling pathways and enhancement of apoptotic markers.
Study 1: Antibacterial Screening
In a study evaluating the antibacterial efficacy of synthesized compounds including derivatives of benzenesulfonamide, several exhibited significant activity against pathogenic bacteria. The most effective compounds displayed a minimum inhibitory concentration (MIC) that suggests their potential as therapeutic agents .
Study 2: Enzyme Inhibition Assays
Another investigation focused on the enzyme inhibitory activity of sulfonamide derivatives found that certain compounds effectively inhibited AChE and urease. This suggests that this compound could be further explored for its potential in treating conditions associated with these enzymes .
The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with biological macromolecules. Docking studies have shown that similar compounds can bind effectively to target proteins involved in disease processes. These interactions are crucial for understanding how the compound might exert its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on molecular features and known sulfonamide chemistry:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- The 3-chloro group in the target compound likely enhances hydrophobic interactions compared to smaller halogens (e.g., fluorine) or hydrogen .
- The 4-methoxy group may influence electronic properties (e.g., resonance effects) and steric bulk, affecting binding to biological targets.
Oxazepine Ring Modifications :
- The 4-methyl group on the oxazepine ring could reduce oxidative metabolism by blocking CYP450-mediated dealkylation, a common degradation pathway for tertiary amines.
Sulfonamide Linker: Sulfonamides are known for their versatility in medicinal chemistry, often contributing to hydrogen bonding and target affinity. However, substitution patterns on adjacent aromatic rings critically modulate solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
